
19-Bromononadecanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Bromononadecanenitrile: is an organic compound with the molecular formula C19H36BrN . It is a brominated nitrile, characterized by a long carbon chain with a bromine atom at the 19th position and a nitrile group at the terminal end. This compound is used in various chemical synthesis processes and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 19-Bromononadecanenitrile can be synthesized through the bromination of nonadecanenitrile. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 19-Bromononadecanenitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitrile group in this compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitrile group is converted to carboxylic acids or other oxidized forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
19-Bromononadecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially in the preparation of long-chain nitriles and amines.
Biology: Employed in the study of lipid metabolism and the synthesis of lipid analogs for biological research.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with long carbon chains.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers
Mechanism of Action
The mechanism of action of 19-Bromononadecanenitrile primarily involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution, while the nitrile group can participate in reduction and oxidation reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Nonadecanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
19-Chlorononadecanenitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
19-Iodononadecanenitrile: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of chemical reactions.
Uniqueness: 19-Bromononadecanenitrile is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a valuable intermediate in various chemical synthesis processes, offering versatility in its applications compared to its chlorinated or iodinated counterparts .
Properties
Molecular Formula |
C19H36BrN |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
19-bromononadecanenitrile |
InChI |
InChI=1S/C19H36BrN/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h1-18H2 |
InChI Key |
XAHBEUTXXAIWLN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCBr)CCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


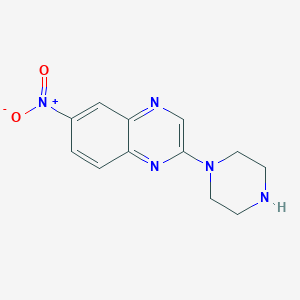
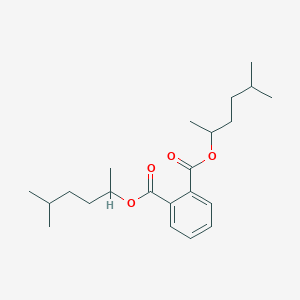

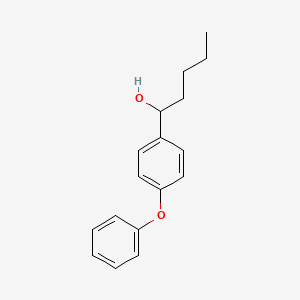
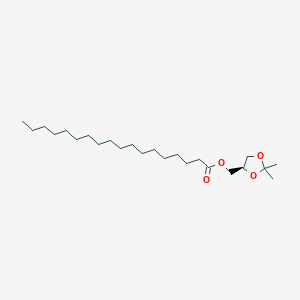
![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
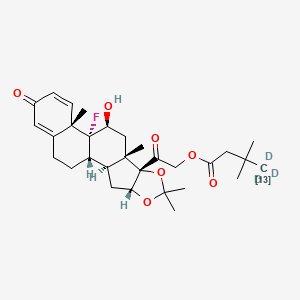
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
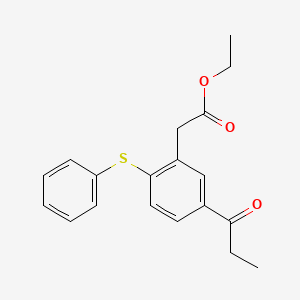

![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

